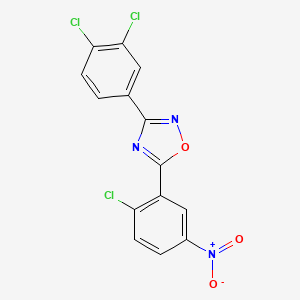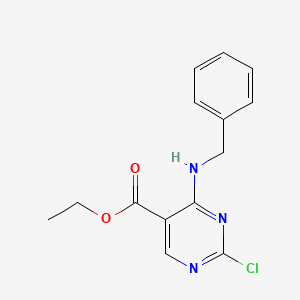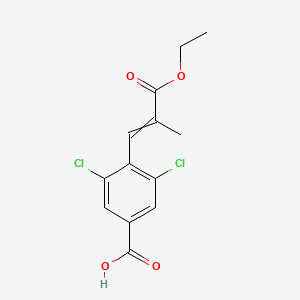
5-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both chlorine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-nitrobenzohydrazide with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Substituted derivatives: Formed from nucleophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been studied for their potential as antimicrobial, antifungal, and anticancer agents. The presence of both nitro and chloro groups can enhance the biological activity of the compound.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and dyes. Their stability and reactivity make them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazole: Lacks the additional dichlorophenyl group.
3-(3,4-Dichlorophenyl)-1,2,4-oxadiazole: Lacks the nitrophenyl group.
5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole: Lacks the chloro substituents.
Uniqueness
The presence of both nitro and chloro groups in 5-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s reactivity, stability, and biological activity.
Properties
Molecular Formula |
C14H6Cl3N3O3 |
|---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
5-(2-chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H6Cl3N3O3/c15-10-4-2-8(20(21)22)6-9(10)14-18-13(19-23-14)7-1-3-11(16)12(17)5-7/h1-6H |
InChI Key |
SVSGIHZBMOALNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11817336.png)

![Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate](/img/structure/B11817356.png)




![tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11817379.png)


![tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11817393.png)

![3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid](/img/structure/B11817396.png)
